XE 991 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

XE 991 dihydrochloride is a potent and selective blocker of KCNQ voltage-gated potassium channels . It blocks M current with IC50 values of 0.98 μM (M-current), 0.71 μM (KCNQ 2), 0.75 μM (KCNQX 1), >100 μM (Kv1.2) and >43 μM (Kv4.3) . It is also a potent pulmonary vasoconstrictor .

Molecular Structure Analysis

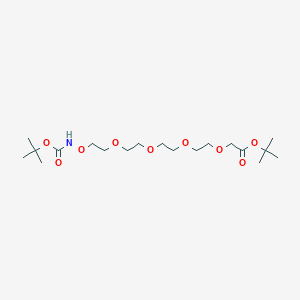

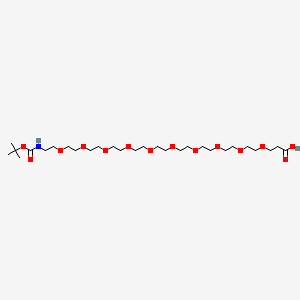

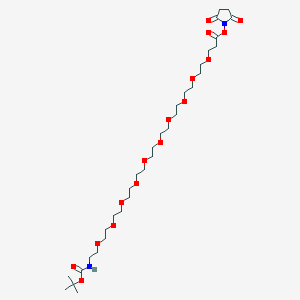

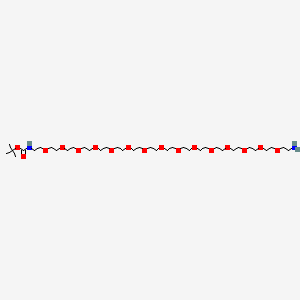

The molecular formula of this compound is C26H20N2O.2HCl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 449.37 . It is soluble in water to 100 mM .Applications De Recherche Scientifique

Neuronal Function : XE 991 dihydrochloride is used to study Kv7-mediated potassium currents in rat neocortical pyramidal neurons. It was found that blocking Kv7 channels with XE 991 reduced rheobase, induced more regular firing at low current intensity, and increased the rate of firing. This suggests a significant role for Kv7 channels in regulating excitability, generating theta-frequency subthreshold oscillations, and biasing selectivity toward higher frequency inputs (Guan et al., 2011).

Spinal Nociceptive Transmission : XE 991 has been studied for its effects on spinal sensory and motor processing of nociceptive information. It was shown that XE 991, as an M-current antagonist, potentiates nociceptive reflexes, suggesting a potential target for developing analgesics (Rivera-Arconada et al., 2004).

Gastrointestinal Motility : XE 991 has also been explored for its effects on the contractility of the gastric muscle in diabetic rats. It was observed that XE 991 significantly increased spontaneous gastric contractility, indicating its potential influence on gastrointestinal motility (Badawi et al., 2019).

Mécanisme D'action

Target of Action

XE 991 dihydrochloride is a potent and selective blocker of K V 7 (KCNQ) voltage-gated potassium channels . It blocks K V 7.2+7.3 (KCNQ2+3) / M-currents and K V 7.1 (KCNQ1) homomeric channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

This compound interacts with its targets by blocking the K V 7 (KCNQ) voltage-gated potassium channels . This blocking action inhibits the flow of potassium ions through the channels, which can alter the electrical activity of the cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the potassium ion transport pathway . By blocking the K V 7 (KCNQ) voltage-gated potassium channels, this compound disrupts the normal flow of potassium ions in and out of the cells. This disruption can lead to changes in the electrical activity of the cells and affect various downstream processes.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The blocking of K V 7 (KCNQ) voltage-gated potassium channels by this compound leads to an augmentation of hippocampal ACh release . This action of this compound has been associated with cognitive enhancement following oral administration in vivo .

Safety and Hazards

Orientations Futures

While the specific future directions for XE 991 dihydrochloride are not detailed in the search results, it is mentioned that it can be used in the study of neurological disorders . Additionally, a study reveals an off-target antioxidant effect of XE-991 and paves the way toward the further evaluation of new therapeutic uses of already existing molecules to accelerate the process of developing an effective therapy to counteract Alzheimer’s disease .

Propriétés

IUPAC Name |

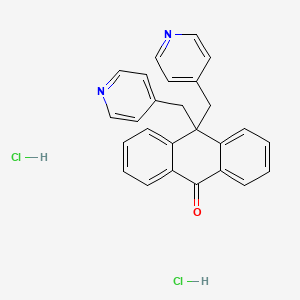

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWMARIFDNZON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662764 |

Source

|

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122955-42-4 |

Source

|

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122955-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.